molecular formula C24H27N9O6 B1240673 EB-47

EB-47

Cat. No.: B1240673
M. Wt: 537.5 g/mol
InChI Key: DDFLFKTXUWPNMV-UAKAABGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EB-47 is a potent and selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP-1) and ADP-ribosyltransferase diphtheria toxin-like 1 (ARTD-1). It mimics the substrate nicotinamide adenine dinucleotide (NAD+) and extends from the nicotinamide to the adenosine subsite. This compound has an IC50 value of 45 nM for PARP-1 and shows modest potency against ARTD5 with an IC50 value of 410 nM .

Preparation Methods

EB-47 is synthesized through a series of chemical reactions involving the formation of a piperazine-linked adenosine analog. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. The compound is typically produced in bulk quantities for research purposes.

Chemical Reactions Analysis

EB-47 undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly at the isoindolinone core, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the nitro groups present in the compound, resulting in the formation of amine derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.

Scientific Research Applications

EB-47 has a wide range of scientific research applications, including:

Mechanism of Action

EB-47 exerts its effects by mimicking the substrate NAD+ and binding to the substrate site of PARP-1 and ARTD-1. This binding inhibits the activity of these enzymes, preventing the repair of DNA damage and leading to cell death in cancer cells. The molecular targets of this compound include the catalytic domain of PARP-1 and ARTD-1, and the pathways involved are primarily related to DNA repair and apoptosis .

Comparison with Similar Compounds

EB-47 is unique among PARP-1 inhibitors due to its high potency and selectivity. Similar compounds include:

This compound stands out due to its specific inhibition of ARTD-1 and its ability to mimic NAD+, which provides a unique mechanism of action compared to other PARP inhibitors.

Properties

Molecular Formula

C24H27N9O6

Molecular Weight

537.5 g/mol

IUPAC Name

2-[4-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide

InChI

InChI=1S/C24H27N9O6/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28)/t17-,18+,19-,24+/m0/s1

InChI Key

DDFLFKTXUWPNMV-UAKAABGRSA-N

Isomeric SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O

Synonyms

5'-Deoxy-5'-(4-(2-((2,3-Dihydro-1-oxo-1H-isoindol-4-yl)amino)-2-oxoethyl)-1-piperazinyl)-5'-oxoadenosine dihydrochloride
EB-47

Origin of Product

United States

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